molecular formula C11H9BrN2O2 B12118785 2-Furancarboxamide, N-(2-amino-4-bromophenyl)- CAS No. 1152530-83-0

2-Furancarboxamide, N-(2-amino-4-bromophenyl)-

Cat. No.: B12118785
CAS No.: 1152530-83-0
M. Wt: 281.10 g/mol
InChI Key: NHZSXUGYQCLWGM-UHFFFAOYSA-N
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Description

2-Furancarboxamide, N-(2-amino-4-bromophenyl)- is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 2-amino-4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, N-(2-amino-4-bromophenyl)- typically involves the reaction of furan-2-carbonyl chloride with 2-amino-4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, N-(2-amino-4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-Furancarboxamide, N-(2-amino-4-aminophenyl)-.

    Substitution: 2-Furancarboxamide, N-(2-amino-4-substituted phenyl)- derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.

    Medicine: Studied for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, N-(2-amino-4-bromophenyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets. Additionally, the furan ring contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-(4-bromophenyl)-: Similar structure but lacks the amino group, which may result in different reactivity and applications.

    2-Furancarboxamide, N-methyl-: Contains a methyl group instead of the amino and bromine substituents, leading to distinct chemical properties.

    2-Furancarboxamide, N-[[[4-(acetylamino)phenyl]amino]thioxomethyl]-5-nitro-:

Uniqueness

2-Furancarboxamide, N-(2-amino-4-bromophenyl)- is unique due to the presence of both the amino and bromine substituents on the phenyl ring This combination imparts specific chemical properties, such as enhanced reactivity towards nucleophiles and potential biological activity

Properties

CAS No.

1152530-83-0

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-(2-amino-4-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H9BrN2O2/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)

InChI Key

NHZSXUGYQCLWGM-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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